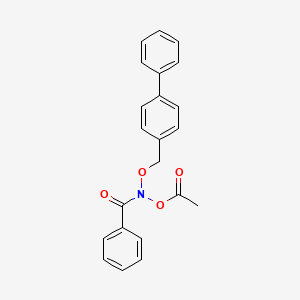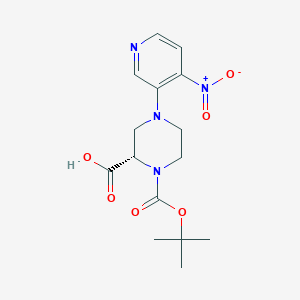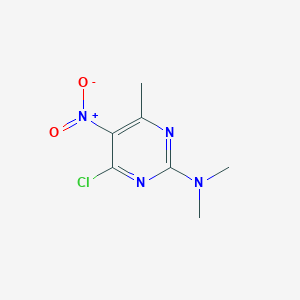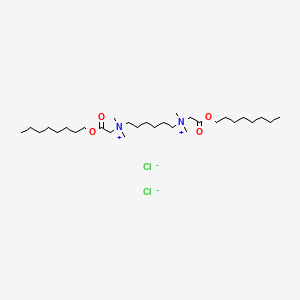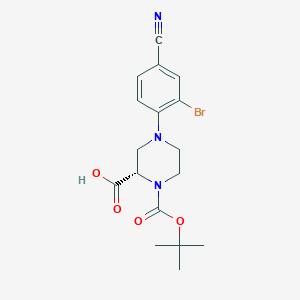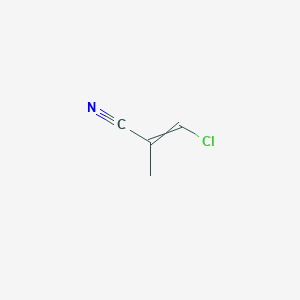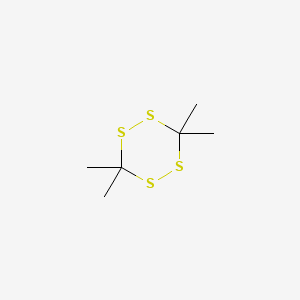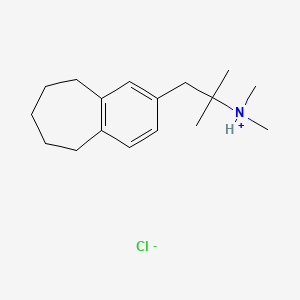
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride: is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its benzocycloheptene core, which is a seven-membered ring fused to a benzene ring, and its ethanamine side chain with multiple methyl groups. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a benzocycloheptene derivative with an appropriate ethanamine precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction. The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine side chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: Another benzocycloheptene derivative with a similar core structure but different functional groups.
6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one: A related compound with a ketone functional group.
Uniqueness
What sets 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride apart is its specific combination of functional groups and its hydrochloride form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Properties
CAS No. |
41635-35-2 |
|---|---|
Molecular Formula |
C17H28ClN |
Molecular Weight |
281.9 g/mol |
IUPAC Name |
dimethyl-[2-methyl-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C17H27N.ClH/c1-17(2,18(3)4)13-14-10-11-15-8-6-5-7-9-16(15)12-14;/h10-12H,5-9,13H2,1-4H3;1H |
InChI Key |
ITGHAHMAZRCJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=C(CCCCC2)C=C1)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
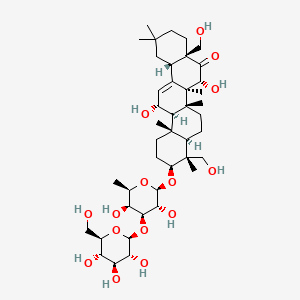
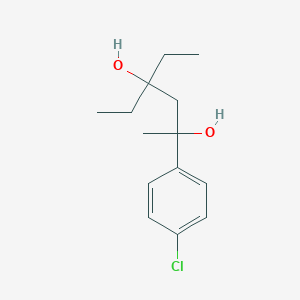

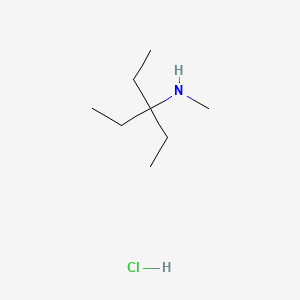

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
